molecular formula C16H16N4O3 B2884574 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421459-20-2

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2884574
CAS No.: 1421459-20-2
M. Wt: 312.329
InChI Key: ITERZDIEMSMYOB-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is an organic compound . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are known to be important organic compounds due to their recognized pharmaceutical activity, can be prepared via reductive amination of furfurals isolated from biomass . Another study reported the synthesis of 2-acetyl-5-methylfuran, a derivative of furan, using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm−1 with 81% PED, and another stretching mode was located at 3123 cm−1, which corresponds to the methyl group attached to the furan molecule . Another study reported the crystal structure of a similar compound .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . The reaction involves the attack of an enol oxygen onto a protonated carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the spectroscopic properties of 2-acetylfuran have been reported by Arlinger and Forsen using 1HNMR at low temperature .

Scientific Research Applications

Synthesis and Transformations

  • A study detailed the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, indicating the versatility of furan-containing compounds in creating new chemical entities through condensation, oxidation, and other reactions. This demonstrates the potential for the compound to be a precursor or intermediate in synthesizing novel heterocyclic compounds with diverse applications (El’chaninov et al., 2018).

  • Another research effort explored the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. This highlights the chemical reactivity of furan derivatives, suggesting similar synthetic applications for the target compound (El-Essawy & Rady, 2011).

Chemical Properties and Reactivity

  • The reactivity of furan compounds with various reagents to produce a wide range of heterocyclic derivatives was illustrated in a study that synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These findings may imply potential pharmacological or material science applications for the compound , given its structural similarity to the studied entities (Ismail et al., 2004).

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-19-7-3-5-12(16(19)22)15(21)17-10-11-9-13(20(2)18-11)14-6-4-8-23-14/h3-9H,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITERZDIEMSMYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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